Glucagon (22-29)
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Overview
Description
Glucagon (22-29) is a peptide fragment derived from the larger glucagon molecule, specifically the amino acid sequence from positions 22 to 29. Glucagon itself is a 29 amino acid hormone produced by the alpha cells of the pancreas and plays a crucial role in glucose metabolism by raising blood glucose levels. Glucagon (22-29) acts as a partial agonist of the glucagon receptor and has been studied for its unique biological activities, including its ability to inhibit the calcium pump in liver plasma membranes without activating adenylate cyclase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucagon (22-29) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Glucagon (22-29) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, ensuring high purity and quality suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Glucagon (22-29) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with altered biological activities .
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and calcium pump inhibition.
Medicine: Explored for its potential therapeutic applications in conditions related to calcium homeostasis and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Glucagon (22-29) exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor (GPCR). This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the modulation of cellular activities. Additionally, Glucagon (22-29) independently inhibits the calcium pump in liver plasma membranes, affecting calcium homeostasis .
Comparison with Similar Compounds
Similar Compounds
Glucagon (19-29):
Glucagon-like peptide-1 (GLP-1): A related peptide with significant roles in glucose metabolism and insulin secretion.
Glucose-dependent insulinotropic polypeptide (GIP): Another incretin hormone involved in glucose homeostasis
Uniqueness
Glucagon (22-29) is unique in its ability to inhibit the calcium pump in liver plasma membranes without activating adenylate cyclase, distinguishing it from other glucagon fragments and related peptides. This specific activity makes it a valuable tool for studying calcium homeostasis and potential therapeutic applications .
Properties
Molecular Formula |
C49H71N11O12S |
---|---|
Molecular Weight |
1038.2 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C49H71N11O12S/c1-25(2)20-35(45(67)54-34(18-19-73-6)44(66)58-37(23-39(52)63)47(69)60-41(27(5)61)49(71)72)56-46(68)36(22-29-24-53-32-15-11-10-14-30(29)32)57-43(65)33(16-17-38(51)62)55-48(70)40(26(3)4)59-42(64)31(50)21-28-12-8-7-9-13-28/h7-15,24-27,31,33-37,40-41,53,61H,16-23,50H2,1-6H3,(H2,51,62)(H2,52,63)(H,54,67)(H,55,70)(H,56,68)(H,57,65)(H,58,66)(H,59,64)(H,60,69)(H,71,72)/t27-,31+,33+,34+,35+,36+,37+,40+,41+/m1/s1 |
InChI Key |
LVQQVEMUTJAYBS-NYXLNAOLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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